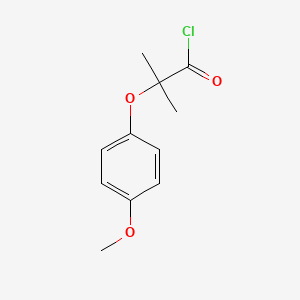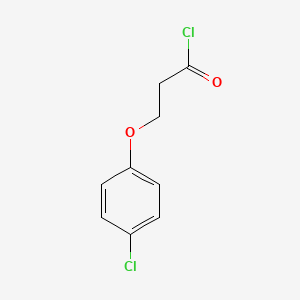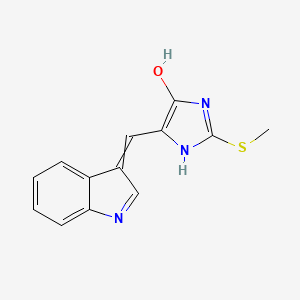![molecular formula C13H15N3O B3141850 4-(2-甲氧基苯基)-4,5,6,7-四氢-3H-咪唑并[4,5-c]吡啶 CAS No. 4875-47-2](/img/structure/B3141850.png)
4-(2-甲氧基苯基)-4,5,6,7-四氢-3H-咪唑并[4,5-c]吡啶
描述
“4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” is a chemical compound . It is chemically described as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide . The molecular formula for this compound is C25H25N5O4, which corresponds to a molecular weight of 459.5 .
Synthesis Analysis
The synthesis of this compound involves an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[3,4-c]pyridine core with a methoxyphenyl group attached .
Chemical Reactions Analysis
This compound is a direct inhibitor of activated factor X (FXa). It has an inhibitory constant of 0.08 nM for human FXa, indicating a greater than 30,000-fold selectivity for FXa over other human coagulation proteases .
科学研究应用
晶体结构和相互作用分析
咪唑并[1,2-a]吡啶衍生物的晶体结构和分子相互作用一直是研究的主题。例如,衍生物 N-叔丁基-2-(4-甲氧基苯基)-5-甲基咪唑并[1,2-a]吡啶-3-胺表现出甲氧基苯基环相对于咪唑环平均平面的特定倾角,提供了对分子构象和潜在反应性的见解 (Dhanalakshmi 等人,2018)。
光物理和分子内相互作用
已经研究了 2-(4'-氨基-2'-羟基苯基)-1H-咪唑并-[4,5-c]吡啶等相关化合物的物理性质,揭示了对分子内电荷转移和质子转移动力学的见解,这对于了解光发射器件和传感器的反应性和潜在应用至关重要 (Behera 等人,2015)。
化学反应性和转化
研究探索了咪唑并[1,2-a]吡啶衍生物在各种条件下的反应性,导致形成不同的化合物。例如,3-(4-取代苯基)氨基异恶唑-5(2H)-酮与三乙胺在硝基吡啶的存在下反应,生成咪唑并[1,2-a]吡啶和吲哚,展示了这些化合物的多功能性和反应性 (Khalafy 等人,2002)。
治疗应用和机制
一些衍生物在治疗应用中显示出潜力,特别是在癌症治疗中。例如,新型硒化咪唑并[1,2-a]吡啶对乳腺癌细胞表现出有希望的活性,表明它们在化学治疗中的潜在用途。所涉及的具体机制是抑制细胞增殖、DNA 切割和凋亡诱导 (Almeida 等人,2018)。
光学性质和材料应用
已经探索了 1,3-二芳基化咪唑并[1,5-a]吡啶衍生物的合成及其光学性质。这些化合物表现出大的斯托克斯位移和不同的量子产率,突出了它们在为各种应用创造发光材料和低成本发射器方面的潜力 (Volpi 等人,2017)。
电化学性质和应用
已经研究了取代咪唑并[4,5-d]吡咯并[3,2-f][1,3]二氮杂菲骨架的电化学性质,揭示了潜在的生物还原性质。这些发现对于生物电子学和传感技术中的应用具有重要意义 (Zaki 等人,2012)。
作用机制
Target of Action
The primary target of 4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. By inhibiting FXa, this compound can prevent thrombin generation and subsequent blood clot formation .
Mode of Action
4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing its interaction with its substrates . This results in a rapid onset of inhibition of FXa, affecting both free and clot-bound FXa activity .
Biochemical Pathways
By inhibiting FXa, this compound disrupts the coagulation cascade, specifically the conversion of prothrombin to thrombin . This leads to a reduction in thrombin generation, indirectly inhibiting platelet aggregation . Therefore, the antithrombotic efficacy of this compound is observed.
Pharmacokinetics
4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of this compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .
Result of Action
The inhibition of FXa by 4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine results in a reduction in thrombin generation and subsequent blood clot formation . This leads to a dose-dependent antithrombotic efficacy at doses that preserve hemostasis .
Action Environment
未来方向
生化分析
Biochemical Properties
4-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair. The compound induces cleavage of PARP-1, which is a hallmark of apoptosis . Additionally, it activates caspase 9, an initiator enzyme in the apoptotic cascade, leading to programmed cell death . These interactions highlight the compound’s potential as an anticancer agent by promoting apoptosis in cancer cells.
Cellular Effects
The effects of 4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3), a marker of autophagy, suggesting its role in autophagic processes . Furthermore, it reduces the expression levels of proliferating cell nuclear antigen (PCNA), a protein associated with DNA replication and cell proliferation . These effects indicate that the compound can inhibit cell proliferation and promote cell death, making it a potential therapeutic agent for cancer treatment.
Molecular Mechanism
At the molecular level, 4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with PARP-1 results in its cleavage, thereby inhibiting its DNA repair function and promoting apoptosis . Additionally, the activation of caspase 9 triggers the apoptotic cascade, leading to cell death . These molecular interactions underscore the compound’s potential as an anticancer agent by targeting key pathways involved in cell survival and proliferation.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, maintaining its biological activity over time . In in vitro studies, prolonged exposure to the compound resulted in sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound demonstrated long-term antitumor effects, reducing tumor growth and improving survival rates in animal models . These findings suggest that the compound has potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent antitumor efficacy, with higher doses resulting in greater inhibition of tumor growth . At high doses, the compound may also exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
4-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active and inactive metabolites, which can influence the compound’s biological activity and toxicity . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of 4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . These factors determine the compound’s localization and accumulation, which are essential for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, the compound’s interaction with PARP-1 occurs primarily in the nucleus, where PARP-1 is localized . Additionally, the compound’s effects on autophagy involve its localization to autophagosomes and lysosomes . These subcellular localizations are essential for the compound’s ability to modulate cellular processes and exert its biological effects.
属性
IUPAC Name |
4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-17-11-5-3-2-4-9(11)12-13-10(6-7-14-12)15-8-16-13/h2-5,8,12,14H,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFUSFZSLHHUBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(CCN2)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-Fluoro-benzylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one](/img/structure/B3141777.png)
![3-[(4-Fluoro-benzylamino)-methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B3141784.png)
![3-[(3-Diethylamino-propylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B3141794.png)
![3-[(3-Diethylamino-propylamino)-methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B3141796.png)
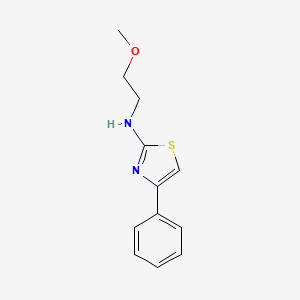

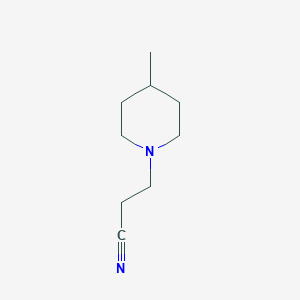

![7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3141841.png)
